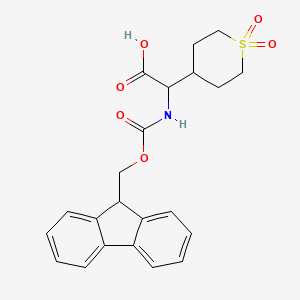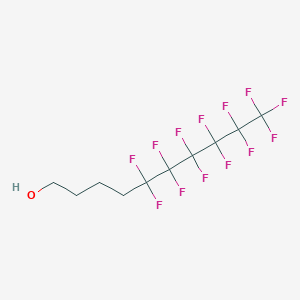
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol
Overview
Description
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol is a fluorinated alcohol with the molecular formula C10H9F13O. This compound is known for its unique properties, including high thermal stability, low surface energy, and resistance to chemical reactions. It is often used in various industrial and scientific applications due to these characteristics .
Preparation Methods
The synthesis of 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol typically involves the following steps:
Starting Material: The process begins with a fluorinated precursor, such as chloromethyl perfluorooctane.
Hydrogenation: The precursor undergoes hydrogenation to form a partially fluorinated alcohol.
Reaction with Silicon Tetrachloride: The partially fluorinated alcohol reacts with silicon tetrachloride to produce a fluorinated silane intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying membrane interactions and protein folding.
Medicine: It is explored for use in drug delivery systems due to its biocompatibility and stability.
Industry: It is employed in the production of coatings, lubricants, and other materials that require high thermal and chemical stability
Mechanism of Action
The mechanism by which 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol exerts its effects is primarily through its interaction with other molecules. Its fluorinated structure allows it to form strong van der Waals interactions and hydrogen bonds, influencing the behavior of other compounds in its vicinity. This makes it an effective surfactant and stabilizer in various chemical and biological systems .
Comparison with Similar Compounds
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol can be compared with other fluorinated alcohols such as:
1H,1H,2H,2H-Perfluoro-1-octanol: Similar in structure but with a shorter carbon chain, leading to different physical properties.
1H,1H,2H,2H-Perfluorododecan-1-ol: Has a longer carbon chain, resulting in higher molecular weight and different applications
The uniqueness of this compound lies in its balance of chain length and fluorination, providing a combination of stability, low surface energy, and reactivity that is ideal for specific industrial and research applications.
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13O/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIVOYQMVJCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895266 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39239-79-7 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


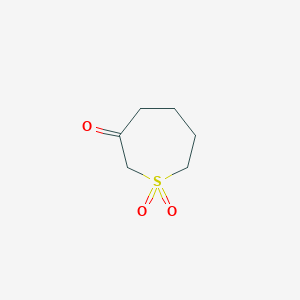
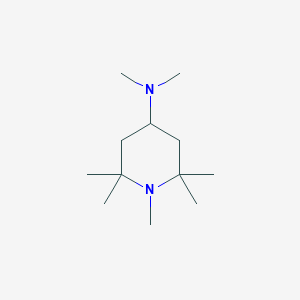
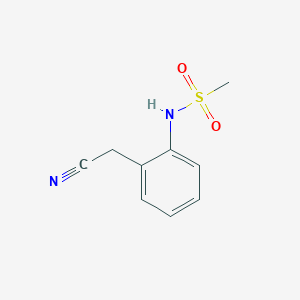
![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)
![(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3041783.png)
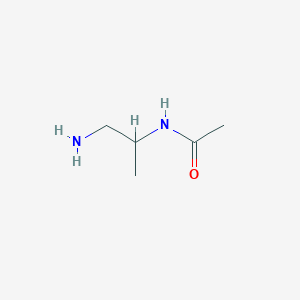
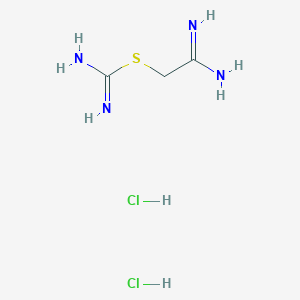
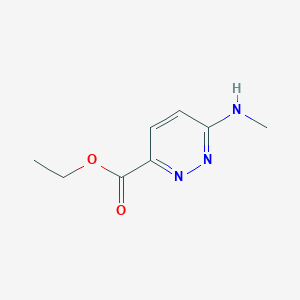
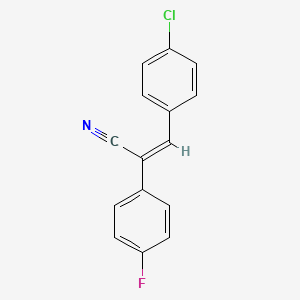
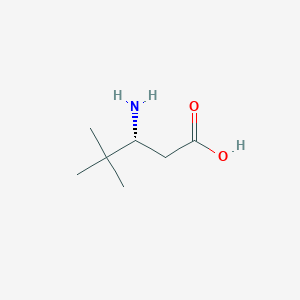
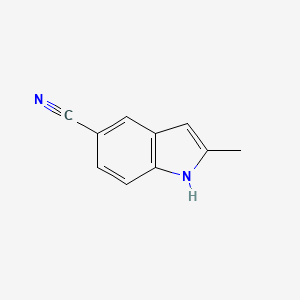

![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
